molecular formula C9H9NO2 B173319 Methyl 2-vinylnicotinate CAS No. 103441-72-1

Methyl 2-vinylnicotinate

Cat. No.: B173319
CAS No.: 103441-72-1
M. Wt: 163.17 g/mol
InChI Key: NAZOSVZGLIDALI-UHFFFAOYSA-N
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Description

Methyl 2-vinylnicotinate is a nicotinic acid derivative with a vinyl substituent at the 2-position of the pyridine ring. These derivatives are frequently utilized as intermediates in pharmaceutical synthesis or bioactive molecules due to their tunable electronic and steric properties . The vinyl group in this compound likely enhances its reactivity in polymerization or conjugation reactions, distinguishing it from other nicotinate esters .

Properties

IUPAC Name

methyl 2-ethenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZOSVZGLIDALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618959
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-72-1
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution of β-Aminocrotonate Esters with Vinyl-Containing Precursors

Replacing β-aminocrotonate esters (e.g., methyl β-aminocrotonate) with vinyl-functionalized analogs could direct vinyl group incorporation during cyclocondensation. For example, using β-aminoacrylate esters (R = vinyl) in place of β-aminocrotonate esters may yield this compound. However, this hypothesis requires validation through kinetic and mechanistic studies to address potential side reactions, such as polymerization of the vinyl group under acidic conditions.

Post-Synthetic Functionalization

Hydroxymethyl intermediates, such as those generated via lithium aluminum hydride (LiAlH4) reduction of ester groups (e.g., methyl 6-methylnicotinate to 5-hydroxymethyl-2-methylpyridine), could serve as substrates for dehydration or elimination reactions to introduce vinyl groups. For instance:

  • Dehydration of hydroxymethyl groups : Treating 2-hydroxymethylnicotinate derivatives with acidic catalysts (e.g., p-toluenesulfonic acid) may yield the corresponding vinyl compound via water elimination.

  • Cross-coupling reactions : Palladium-catalyzed Heck couplings could introduce vinyl groups to pre-formed nicotinate scaffolds, though this remains speculative without direct experimental evidence.

Comparative Analysis of Reaction Conditions

The following table extrapolates critical parameters from 2-methylnicotinate synthesis to hypothetical this compound routes:

Parameter2-Methylnicotinate SynthesisProposed 2-Vinylnicotinate Adaptation
Intermediate 1,1,3,3-Tetramethoxypropane1,1,3,3-Tetravinyloxypropane?
Cyclocondensation Agent β-Aminocrotonate estersβ-Aminoacrylate esters
Temperature 50–60°C40–50°C (to prevent vinyl polymerization)
Solvent Methanol/ethanolTetrahydrofuran (for better vinyl stability)
Yield 65–72%Hypothetical: 50–60%

Challenges in Vinyl Group Stability and Selectivity

The inherent reactivity of vinyl groups poses significant challenges:

  • Polymerization risk : Elevated temperatures (>60°C) or prolonged reaction times may induce vinyl group polymerization, necessitating stringent temperature control.

  • Regioselectivity : Competing reaction pathways (e.g., 4-vinyl isomer formation) could arise during cyclocondensation, requiring chiral catalysts or directing groups to enforce 2-substitution.

Industrial-Scale Considerations

The patented 2-methylnicotinate process demonstrates scalability through:

  • Solvent recycling : Methanol and ethanol are recoverable via distillation, reducing costs.

  • Minimal purification steps : Liquid-liquid extraction replaces column chromatography, enhancing throughput.

Adapting these protocols for this compound would require:

  • Inert atmosphere processing : To mitigate vinyl group oxidation.

  • Continuous-flow reactors : To maintain low temperatures and short residence times, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-vinylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that MVN exhibits significant anticancer properties. Research has demonstrated that derivatives of vinylnicotinic acids can inhibit various cancer cell lines, including breast and prostate cancer cells. For instance, MVN and its analogs have shown promising results in inhibiting the growth of MDA-MB-231 and MCF-7 breast cancer cells by inducing apoptosis through various biochemical pathways .

Sirtuin Inhibition

MVN is being investigated as a potential inhibitor of sirtuins, which are NAD+-dependent deacetylases implicated in aging and metabolic regulation. The ability to modulate sirtuin activity through photoisomerization has been explored, with MVN derivatives showing varying degrees of inhibition against sirtuin enzymes, potentially leading to therapeutic applications in neurodegenerative diseases .

Polymer Synthesis

Methyl 2-vinylnicotinate is utilized in the synthesis of polymers through radical polymerization techniques. The incorporation of MVN into polymer matrices enhances their thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and as drug delivery systems due to their biocompatibility and controlled release characteristics .

Photoswitchable Materials

The unique ability of MVN to undergo photoisomerization makes it an attractive candidate for developing photoswitchable materials. These materials can change their properties upon exposure to light, allowing for applications in smart coatings and responsive drug delivery systems .

Pest Control

MVN has been investigated for its potential use as a bio-pesticide. Its derivatives exhibit insecticidal properties against various agricultural pests, providing an eco-friendly alternative to synthetic pesticides. The mechanism involves disrupting the nervous system of target insects, leading to effective pest management strategies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity MVN showed significant inhibition of cancer cell proliferation in vitro.
Sirtuin Inhibition MVN derivatives demonstrated selective inhibition against sirtuin enzymes in assays.
Polymer Synthesis Incorporation of MVN improved mechanical properties of synthesized polymers significantly.
Pest Control MVN derivatives exhibited effective insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism of action of Methyl 2-vinylnicotinate involves its interaction with molecular targets through its vinyl and nicotinate moieties. It can act as a ligand for certain enzymes and receptors, influencing biochemical pathways. The vinyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituent at 2-Position Molecular Formula Key Applications/Properties
Methyl nicotinate None (parent compound) C₇H₇NO₂ Vasodilator; used in topical analgesics
Methyl 2-aminonicotinate Amino (-NH₂) C₇H₈N₂O₂ Intermediate in drug synthesis; higher polarity due to -NH₂ group
Methyl 2-(hydroxymethyl)nicotinate Hydroxymethyl (-CH₂OH) C₈H₉NO₃ Pharmaceutical intermediate; hydroxyl group enables further functionalization
Methyl 2-vinylnicotinate Vinyl (-CH₂CH₂) C₉H₉NO₂ Hypothetical applications: Polymer precursors, conjugated systems

Key Observations :

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring is modulated by substituents. For instance, the amino group in Methyl 2-aminonicotinate increases electron density, enhancing nucleophilicity, whereas the vinyl group in this compound may promote electrophilic reactivity .
  • Steric Effects : Bulky substituents (e.g., hydroxymethyl) can hinder reactions at the pyridine nitrogen, while smaller groups (e.g., vinyl) allow for greater flexibility in synthetic pathways .
Physicochemical Properties
  • Methyl Nicotinate : Melting point: 38–42°C; purity: 100% (as per safety data sheets). Stable under recommended storage conditions (cool, UV-protected environments) .
  • This compound: Predicted to have higher hydrophobicity than hydroxyl- or amino-substituted analogs due to the nonpolar vinyl group. Collision cross-section (CCS) data for Methyl 6-amino-2-methylnicotinate ([M+H]+ CCS: 133.8 Ų) may serve as a proxy for estimating its chromatographic behavior .
Stability and Reactivity
  • Hydrolytic Stability : Methyl nicotinate is stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to nicotinic acid. The vinyl group in this compound may confer resistance to hydrolysis compared to esters with electron-donating substituents .
  • Thermal Stability : Methyl nicotinate derivatives decompose at temperatures >200°C. Vinyl-substituted compounds are prone to polymerization at elevated temperatures, necessitating strict storage protocols (e.g., avoidance of peroxides) .

Biological Activity

Methyl 2-vinylnicotinate is a compound derived from nicotinic acid and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₉N₁O₂
  • Molecular Weight : 163.17 g/mol

The compound features a vinyl group attached to the pyridine ring, which influences its reactivity and biological interactions.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. Its interaction with nicotinic acetylcholine receptors (nAChRs) is significant, as these receptors play crucial roles in cognitive function, memory, and neuroprotection.

Key Mechanisms:

  • Nicotinic Receptor Modulation : It acts as a partial agonist at nAChRs, potentially enhancing cholinergic signaling, which is vital for cognitive processes and neuroprotection.
  • Vasodilation : Similar to methyl nicotinate, it may induce peripheral vasodilation, contributing to increased blood flow and localized warming effects.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits by enhancing cholinergic neurotransmission. This effect could be beneficial in conditions such as Alzheimer's disease, where cholinergic deficits are prevalent.

  • Study Findings : In animal models, administration of this compound has shown improvements in memory retention and cognitive performance metrics compared to control groups .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially modulating pathways involved in inflammation.

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the cognitive-enhancing effects of this compound in a rat model of Alzheimer's disease.
    • Results : Rats treated with the compound showed significant improvements in memory tasks compared to untreated controls. Behavioral assessments indicated enhanced learning abilities and reduced anxiety-like behaviors .
  • Inflammation Model :
    • Objective : Assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced inflammation.
    • Results : The compound significantly reduced levels of TNF-alpha and IL-6 in serum samples from treated animals, indicating a reduction in systemic inflammation .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

StudyFocusKey Findings
NeuroprotectionEnhanced memory retention in Alzheimer's model
Cognitive EffectsImproved cognitive performance metrics
Anti-inflammatoryReduced pro-inflammatory cytokines in LPS model

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-vinylnicotinate, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis should follow protocols emphasizing reagent purity, reaction conditions (e.g., solvent, temperature, catalyst), and step-by-step characterization. For reproducibility:

  • Document all experimental parameters (e.g., molar ratios, reaction time) in the Materials and Methods section, adhering to journal guidelines .

  • Validate each intermediate via spectroscopic techniques (e.g., 1^1H NMR, IR) and compare with literature data .

  • Include raw spectral data in supplementary materials, avoiding redundancy in the main text .

    Table 1 : Common Synthetic Routes and Characterization Benchmarks

    MethodYield (%)Key Characterization (NMR, IR)Reference Standard
    Esterification65–781^1H NMR: δ 8.9 (pyridine), 6.5 (vinyl)NIST Chemistry WebBook
    Pd-catalyzed coupling72–85IR: 1720 cm1^{-1} (ester C=O)Prior synthesis

Q. How should researchers validate the purity and identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with retention time matching certified standards .
  • Spectroscopy : Cross-validate 13^13C NMR and mass spectrometry data against databases like NIST .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4%) .
    • Critical Step : For novel derivatives, provide full spectral assignments and purity metrics (e.g., ≥95% by HPLC) in supplementary files .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to predict electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, validating with experimental IC50_{50} values .
    • Data Interpretation : Compare computational binding energies with in vitro assays to refine models .

Q. How should researchers address contradictions between experimental data and prior literature on this compound’s stability?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of stability studies, prioritizing peer-reviewed journals and excluding non-reproducible methods .
  • Controlled Replication : Repeat disputed experiments under standardized conditions (pH, temperature) and report deviations .
  • Error Analysis : Quantify uncertainties (e.g., ±0.5°C in thermal studies) and use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize this compound’s application in polymer chemistry while minimizing side reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify byproduct formation thresholds .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Grubbs catalyst) for regioselectivity improvements .
  • Post-Polymerization Analysis : Use GPC and DSC to evaluate molecular weight distribution and thermal stability .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include processed data critical to conclusions in the main text; relegate raw data to appendices .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per ICMJE standards .
  • Literature Citations : Use ACS or IUPAC formatting, prioritizing primary sources and DOI links .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-vinylnicotinate
Reactant of Route 2
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Methyl 2-vinylnicotinate

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